

# C12-113: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the safety and toxicity profile of **C12-113**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct safety and toxicity data for **C12-113** are limited in the public domain; therefore, this guide also draws upon data from structurally related polyamine-derived lipidoids and general principles of lipid nanoparticle (LNP) toxicology.

#### Introduction

**C12-113** is a synthetic, ionizable cationic lipidoid that has been utilized as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). Its chemical structure, featuring a polyamine headgroup and multiple hydrophobic tails, facilitates the encapsulation of negatively charged RNA molecules and their subsequent delivery into cells. Understanding the safety and toxicity profile of **C12-113** is crucial for its potential application in clinical settings.

Chemical and Physical Properties of C12-113



Property	Value	
Chemical Formula	C53H111N3O4	
Molecular Weight	854.5 g/mol	
CAS Number	1220890-27-6	
Appearance	Not specified in available literature	
Solubility	Soluble in organic solvents like ethanol	

## **Preclinical Safety and Toxicity Summary**

Comprehensive, publicly available toxicology studies specifically on **C12-113** are scarce. The majority of the available information is derived from its use within LNP formulations in immunological or delivery efficacy studies, where safety is often a secondary endpoint. Therefore, the following summary includes data inferred from related compounds and the general class of ionizable lipidoids.

#### In Vitro Cytotoxicity

There is no specific public data on the in vitro cytotoxicity of **C12-113**. However, for polyamine-based cationic lipids, cytotoxicity is a known concern. The positive charge at physiological pH can lead to membrane disruption and cell death. Studies on other ionizable lipids have utilized various cell lines, such as hepatocytes (e.g., HepG2, primary hepatocytes), to assess cytotoxicity using assays like MTT or WST-1. These assays measure metabolic activity as an indicator of cell viability.

#### **In Vivo Toxicity**

No formal in vivo toxicology studies, such as dose-range finding or repeated-dose toxicity studies for **C12-113**, are publicly available. Consequently, key toxicological parameters like the No-Observed-Adverse-Effect-Level (NOAEL) and the median lethal dose (LD50) have not been established for **C12-113**.

General findings for ionizable lipid-containing LNPs suggest that the primary organ of toxicity upon systemic administration is the liver. This is due to the natural biodistribution of LNPs to the liver following intravenous injection.



Table 1: Potential In Vivo Toxicological Profile of C12-113 Based on Related Compounds

Parameter	Observation for Related Ionizable Lipidoids (e.g., C12-200)	Potential Implication for C12-113
Hepatotoxicity	Increased serum levels of liver enzymes (ALT, AST) have been observed in mice treated with C12-200 LNPs.	Hepatotoxicity is a potential concern for C12-113 LNPs, and monitoring of liver function is recommended in preclinical studies.
Immunotoxicity	Ionizable lipids can activate innate immune pathways, leading to the release of proinflammatory cytokines (e.g., IL-6, TNF-α, IL-1β).[1][2]	C12-113 containing LNPs are likely to be immunostimulatory. This can be a desired effect for vaccine applications but a potential safety concern for other therapies.
Splenotoxicity	The spleen is another major site of LNP accumulation, but specific toxicities are less commonly reported than for the liver.	Monitoring for effects on the spleen, such as changes in size or histology, is warranted.
General Tolerability	Generally well-tolerated at therapeutic doses, but adverse effects can be dose- dependent.	Dose-escalation studies are critical to determine a safe therapeutic window.

# **Experimental Protocols**

The following are detailed methodologies for key experiments that are standard for assessing the safety and toxicity of novel lipid nanoparticle formulations. While not specific to **C12-113**, they represent the current best practices in the field.

## In Vitro Cytotoxicity Assay (MTT Assay)



Objective: To assess the dose-dependent cytotoxicity of **C12-113** formulated as LNPs on a relevant cell line (e.g., HepG2 human hepatoma cells).

#### Methodology:

- Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seeding: Cells are seeded into 96-well plates at a density of 1 x 10<sup>4</sup> cells per well and allowed to adhere overnight.
- LNP Treatment: C12-113 LNPs are serially diluted in cell culture medium to achieve a range
  of final concentrations. The medium in the wells is replaced with the LNP-containing medium.
  Control wells receive medium without LNPs.
- Incubation: The plates are incubated for 24 to 48 hours.
- MTT Assay:
  - After incubation, the medium is removed, and 100 μL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  - The plates are incubated for another 4 hours at 37°C.
  - $\circ$  The MTT solution is removed, and 100  $\mu$ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
  - The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

## In Vivo Acute Toxicity Study in Mice

Objective: To evaluate the acute systemic toxicity of **C12-113** LNPs in a murine model.



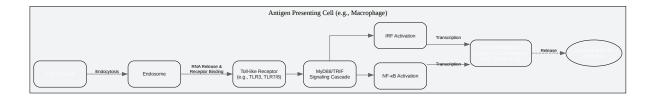
#### Methodology:

- Animals: Male and female C57BL/6 mice, 6-8 weeks old, are used.
- LNP Administration: **C12-113** LNPs are administered via a single intravenous (tail vein) injection at escalating doses. A control group receives the vehicle (e.g., phosphate-buffered saline).
- Monitoring: Animals are monitored for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for up to 14 days.
- Blood Collection: Blood samples are collected at various time points (e.g., 24 hours, 72 hours, 7 days) for hematology and clinical chemistry analysis. Key parameters include:
  - Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST).
  - Kidney Function: Blood urea nitrogen (BUN), creatinine.
  - Complete Blood Count (CBC): Red blood cells, white blood cells, platelets.
- Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
- Histopathology: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) are collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination.
- Data Analysis: Statistical analysis is performed to compare the treated groups with the control group.

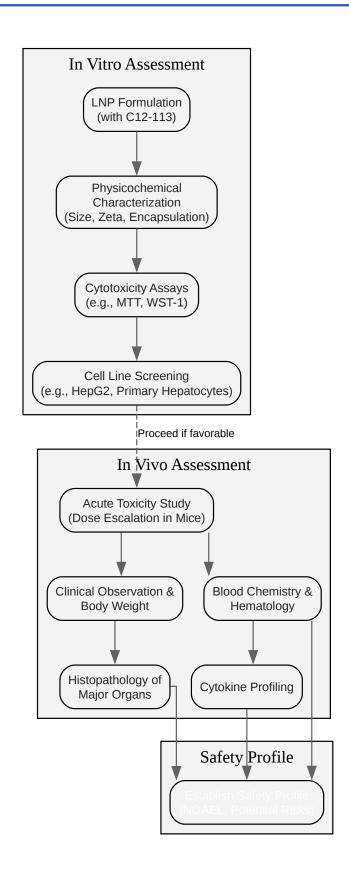
# **Signaling Pathways and Immunotoxicity**

Ionizable lipids within LNPs can be recognized by the innate immune system, leading to an inflammatory response. While specific signaling pathway activation by **C12-113** has not been elucidated, the general mechanism for this class of compounds is thought to involve endosomal Toll-like receptors (TLRs).









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#### References

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- To cite this document: BenchChem. [C12-113: A Technical Guide to its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935392#c12-113-safety-and-toxicity-profile]

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